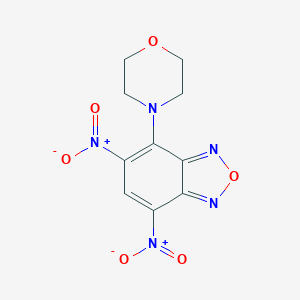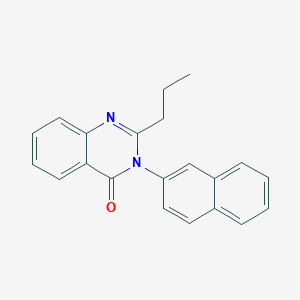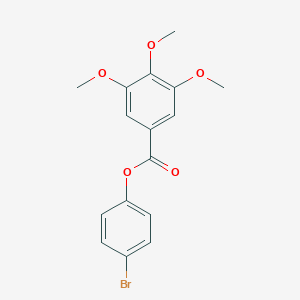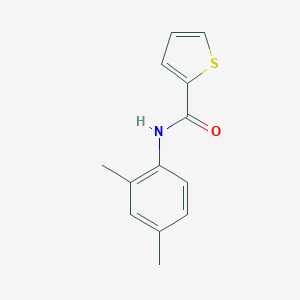![molecular formula C14H12N2O B378135 2-(4-メトキシフェニル)イミダゾ[1,2-a]ピリジン CAS No. 31562-99-9](/img/structure/B378135.png)
2-(4-メトキシフェニル)イミダゾ[1,2-a]ピリジン
概要
説明
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a derivative of this class .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . An efficient and convenient synthesis of diversely substituted naphtho[1’,2’:4,5]imidazo[1,2-a]-pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation has been presented .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用
有機合成および医薬品化学
イミダゾ[1,2-a]ピリジンは、有機合成および医薬品化学において貴重なヘテロ環状骨格です . これらの骨格の直接的な官能基化は、幅広い誘導体の構築のための重要な戦略です。この化合物は、メトキシフェニル基を持つため、潜在的な生物活性を有する複雑な分子の合成における前駆体または中間体として機能する可能性があります。
材料科学
材料科学では、イミダゾ[1,2-a]ピリジンの誘導体は、その構造的特性のために使用されています . これらは、半導体やナノテクノロジーなどの分野における技術の進歩に不可欠な、特定の電子または光学特性を持つ新素材の開発に関与しています。
光電子デバイス
この化合物の誘導体は、有機発光ダイオード(OLED)などのデバイスの開発に不可欠な、光電子特性について研究されています . これらの材料は、ディスプレイ技術において柔軟性、コスト効率、および幅広い色域を提供する可能性があるため、求められています。
センサー
イミダゾ[1,2-a]ピリジン系化合物は、センサーの作製に使用されてきました . これらのセンサーは、さまざまなイオンや分子を検出でき、環境モニタリング、医療診断、および産業プロセス制御に不可欠です。
抗がん剤
2-(4-メトキシフェニル)イミダゾ[1,2-a]ピリジンの誘導体は、さまざまなヒト癌細胞株に対する抗増殖活性について設計および試験されています . 一部の化合物は、癌細胞の増殖を有意に阻害し、腫瘍学における治療薬としての可能性を示しています。
共焦点顕微鏡およびイメージング
バイオイメージングの分野では、特定のイミダゾ[1,2-a]ピリジンの誘導体は、蛍光プローブとして機能します . これらの化合物は、細胞や分子を標識するために使用され、共焦点顕微鏡下での詳細な可視化を可能にします。これは、生物学研究や医療診断に不可欠です。
作用機序
Target of Action
The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . The compound has been evaluated as a selective COX-2 inhibitor .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by positioning itself in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site . This interaction inhibits the activity of the COX-2 enzyme .
Biochemical Pathways
The inhibition of the COX-2 enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .
Pharmacokinetics
The compound’s potency and selectivity against the cox-2 enzyme have been evaluated
Result of Action
The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, one derivative exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that several derivatives possessed significant activity compared with the control group .
Action Environment
The compound’s selectivity for cox-2 over cox-1 may be influenced by the introduction of a suitable substituent on the imidazo[1,2-a]pyridine ring
実験室実験の利点と制限
One of the significant advantages of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is its potent anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the scientific research on 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. One potential direction is to investigate the use of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another potential direction is to explore the use of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and to identify its molecular targets in cancer cells.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a promising compound with significant potential for therapeutic applications in the field of medicinal chemistry. Its potent anti-tumor activity, anti-inflammatory, and anti-viral effects make it a promising candidate for the development of novel drugs. Further scientific research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and to explore its potential for the treatment of other diseases.
Safety and Hazards
While specific safety and hazard information for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine was not found, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADMBJNEWPMECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a methoxy group at the para position of the phenyl ring in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine affect the viscosity of the acrylamide derivatives?
A1: The research paper found that compound IV, (E) N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3yl)acrylamide, which contains a methoxy group at the para position of the phenyl ring in the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine moiety, exhibited the highest viscosity among the tested compounds []. This suggests that the presence of the methoxy group at this position increases the compound's viscosity, possibly due to enhanced intermolecular interactions.
Q2: Which solvent mixture resulted in the highest viscosity for the tested acrylamide derivatives?
A2: The study revealed that the acrylamide derivatives exhibited the highest viscosity in the acetone-water mixture compared to ethanol-water and dioxane-water mixtures []. This finding suggests stronger interactions between the compounds and the acetone-water solvent, potentially due to the differences in polarity and hydrogen bonding capabilities of the solvents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378054.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B378061.png)

![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378063.png)



![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)

![N-(2,5-dimethylphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B378072.png)

![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)
